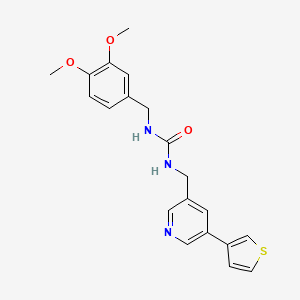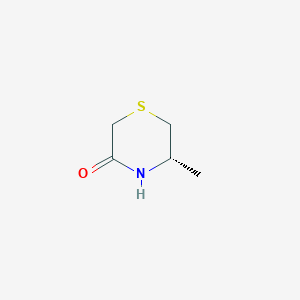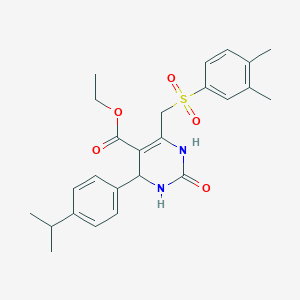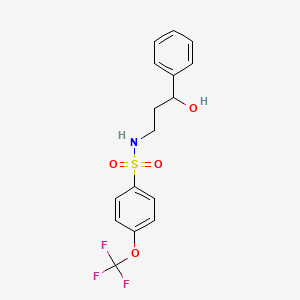
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TFP-HPPS, is a compound that has received attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase
Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, including N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is significant in neurological disorders. The inhibition of this pathway is a potential therapeutic approach for treating diseases such as Alzheimer's and Parkinson's (Röver et al., 1997).
Progesterone Receptor Antagonists
N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, have been developed as nonsteroidal progesterone receptor antagonists. These compounds are investigated for their potential in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide compounds, including variants of N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, have been synthesized and shown to be potent inhibitors of carbonic anhydrase. These inhibitors are relevant in treating conditions like glaucoma and various cancers (Nocentini et al., 2016).
Antimicrobial and Anticancer Activities
Various derivatives of benzenesulfonamides have been synthesized and tested for their antimicrobial and anticancer activities. This includes research on compounds structurally similar to N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide, which showed potential as therapeutic agents in the treatment of cancer and infectious diseases (Gul et al., 2016).
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S/c17-16(18,19)24-13-6-8-14(9-7-13)25(22,23)20-11-10-15(21)12-4-2-1-3-5-12/h1-9,15,20-21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJRXFKPMOSQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

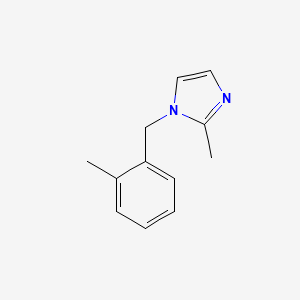
![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)
![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
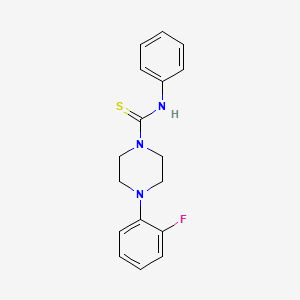
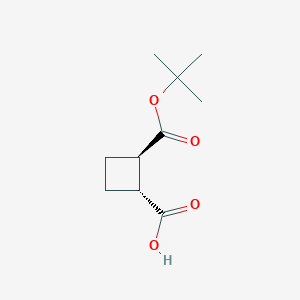
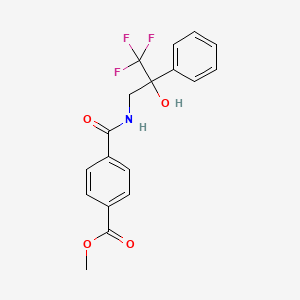
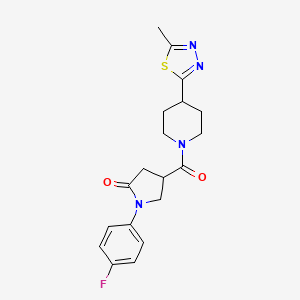
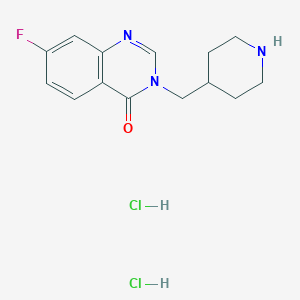
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)
